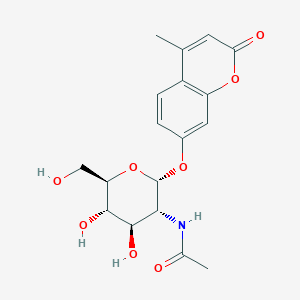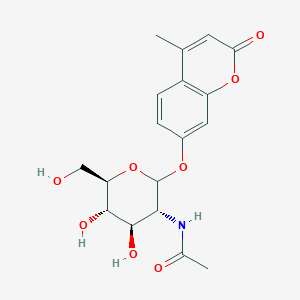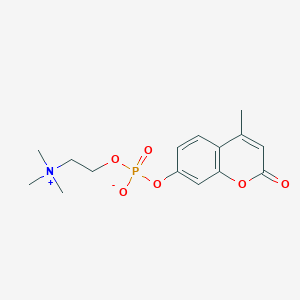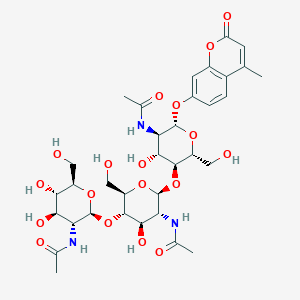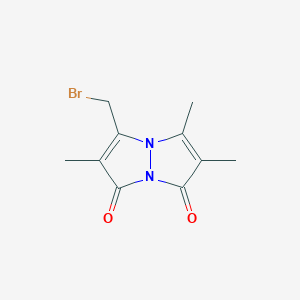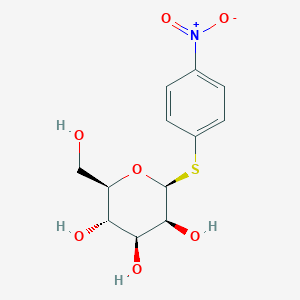
4-Nitrophenyl 1-thio-beta-D-mannopyranoside
Overview
Description
4-Nitrophenyl 1-thio-beta-D-mannopyranoside is a synthetic compound used primarily as a substrate in biochemical assays to study enzyme activities, particularly those involving glycosidases. This compound is characterized by the presence of a nitrophenyl group attached to a mannopyranoside moiety via a thio linkage. It is often utilized in research to understand the structural and functional aspects of glycoproteins.
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside is the enzyme β-D-mannopyranosidase . This enzyme plays a crucial role in the breakdown of complex carbohydrates, specifically mannose-containing glycoproteins .
Mode of Action
this compound acts as a substrate for β-D-mannopyranosidase . When the enzyme interacts with this compound, it cleaves the glycosidic bond, resulting in the release of 4-nitrophenol . The release of 4-nitrophenol can be monitored spectrophotometrically, making this compound useful in enzyme assays .
Biochemical Pathways
The action of this compound primarily affects the metabolic pathway involving the breakdown of mannose-containing glycoproteins . The downstream effects include the release of mannose and 4-nitrophenol, which can be further metabolized or excreted .
Result of Action
The molecular effect of the compound’s action is the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol . At the cellular level, this can lead to changes in carbohydrate metabolism and potentially influence cellular processes that depend on these metabolites .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl 1-thio-beta-D-mannopyranoside plays a crucial role in biochemical reactions as a substrate for beta-D-mannopyranosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in the compound, releasing 4-nitrophenol, which can be quantitatively measured due to its yellow color. This property makes this compound an excellent tool for studying the activity of beta-D-mannopyranosidase and other related enzymes. The interactions between this compound and these enzymes are typically characterized by the formation of enzyme-substrate complexes, leading to the cleavage of the glycosidic bond and the release of the product .
Cellular Effects
This compound influences various cellular processes by acting as a substrate for glycosidases. In cells expressing beta-D-mannopyranosidase, the compound is hydrolyzed, leading to the production of 4-nitrophenol. This reaction can affect cellular metabolism and signaling pathways, as the accumulation of 4-nitrophenol may influence cellular redox states and enzyme activities. Additionally, the hydrolysis of this compound can be used to monitor the expression and activity of glycosidases in different cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with beta-D-mannopyranosidase. The enzyme binds to the compound, forming an enzyme-substrate complex. This interaction facilitates the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol and the corresponding sugar moiety. The reaction mechanism is typically characterized by the formation of a transition state, where the enzyme stabilizes the negative charge on the oxygen atom of the glycosidic bond, leading to its cleavage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over prolonged storage or exposure to light and moisture. In in vitro studies, the hydrolysis of this compound by glycosidases can be monitored over time to assess enzyme kinetics and stability. Long-term effects on cellular function can also be observed in in vivo studies, where the compound’s hydrolysis may impact cellular metabolism and enzyme activities .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may be efficiently hydrolyzed by glycosidases, leading to the production of 4-nitrophenol without significant adverse effects. At high doses, the accumulation of 4-nitrophenol may result in toxic effects, such as oxidative stress and enzyme inhibition. Threshold effects can be observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular and metabolic processes .
Metabolic Pathways
This compound is involved in metabolic pathways related to glycosidase activity. The compound serves as a substrate for beta-D-mannopyranosidase, which catalyzes its hydrolysis to produce 4-nitrophenol and the corresponding sugar moiety. This reaction is part of the broader metabolic pathway of glycoprotein degradation and glycan processing. The interaction of this compound with glycosidases can influence metabolic flux and the levels of various metabolites involved in glycan metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound may be taken up by cells through specific transport mechanisms and distributed to various cellular compartments where glycosidases are localized. The localization and accumulation of this compound can affect its hydrolysis and the subsequent production of 4-nitrophenol .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles where glycosidases are active, such as lysosomes or the endoplasmic reticulum. The localization of this compound can impact its activity and function, as the hydrolysis by glycosidases may be compartmentalized within certain cellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside typically involves the reaction of 4-nitrophenyl thiol with a mannopyranoside derivative. The process generally includes:
Step 1: Protection of hydroxyl groups on the mannopyranoside to prevent unwanted reactions.
Step 2: Activation of the mannopyranoside at the anomeric carbon to form a suitable leaving group.
Step 3: Nucleophilic substitution reaction with 4-nitrophenyl thiol to form the thio linkage.
Step 4: Deprotection of hydroxyl groups to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 1-thio-beta-D-mannopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of the thio linkage and release of 4-nitrophenol.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical biochemical assays.
Substitution: The thio group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as beta-mannosidase are commonly used.
Oxidation: Mild oxidizing agents can be used to modify the nitrophenyl group.
Substitution: Nucleophiles like thiols or amines can react with the thio group under basic conditions.
Major Products:
Hydrolysis: Produces 4-nitrophenol and mannopyranoside derivatives.
Oxidation: Can yield nitroso or amino derivatives of the nitrophenyl group.
Substitution: Results in various substituted mannopyranosides depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 1-thio-beta-D-mannopyranoside is widely used in scientific research, including:
Chemistry: As a model substrate to study enzyme kinetics and mechanisms.
Biology: To investigate the role of glycosidases in cellular processes and glycoprotein metabolism.
Medicine: In the development of diagnostic assays for enzyme deficiencies and disorders.
Industry: Utilized in the production of enzyme-based cleaning agents and in the synthesis of complex carbohydrates.
Comparison with Similar Compounds
- 4-Nitrophenyl beta-D-glucopyranoside
- 4-Nitrophenyl alpha-D-mannopyranoside
- 4-Nitrophenyl beta-D-galactopyranoside
Comparison: 4-Nitrophenyl 1-thio-beta-D-mannopyranoside is unique due to its thio linkage, which provides distinct reactivity compared to oxygen-linked analogs. This thio linkage makes it a valuable tool for studying specific enzyme activities and mechanisms that may not be as effectively analyzed using other similar compounds .
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFOBQXJWRLXMD-GCHJQGSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203942 | |
| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55385-51-8 | |
| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055385518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



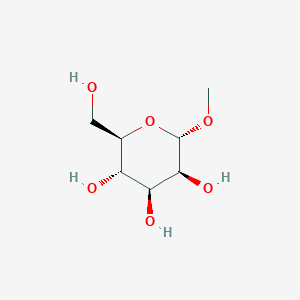

![1-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13715.png)
![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)


